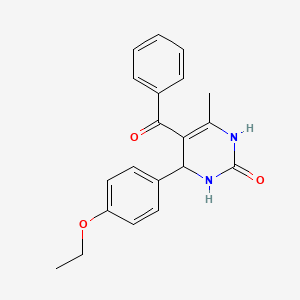![molecular formula C20H18ClN3O3S B5083548 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, commonly known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It is a potent and selective inhibitor of NAE, which plays a crucial role in the activation of the cullin-RING E3 ubiquitin ligases (CRLs). CRLs are involved in the regulation of a wide range of cellular processes, including cell cycle progression, DNA damage response, and transcriptional regulation.
作用机制
MLN4924 inhibits the 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, which is responsible for the activation of CRLs. CRLs are composed of a cullin protein, a RING finger protein, and an adaptor protein, which together function as a E3 ubiquitin ligase. The activation of CRLs requires the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin protein. MLN4924 inhibits this process by forming a covalent bond with the 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, thereby preventing the activation of CRLs. This leads to the accumulation of CRL substrates, which results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells by targeting the CRL pathway. In addition, MLN4924 has been shown to enhance the efficacy of other anticancer agents. However, MLN4924 has been found to have some off-target effects, such as inhibition of the proteasome and DNA damage response pathways.
实验室实验的优点和局限性
MLN4924 is a potent and selective inhibitor of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, which makes it a valuable tool for studying the CRL pathway. It has been used extensively in preclinical studies to investigate the role of CRLs in cancer and other diseases. However, MLN4924 has some limitations for lab experiments, such as its off-target effects and potential toxicity. Therefore, it is important to use appropriate controls and dosage when using MLN4924 in lab experiments.
未来方向
For MLN4924 include the development of more potent and selective inhibitors of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, as well as the investigation of its potential for the treatment of other diseases, such as viral infections and neurodegenerative disorders.
合成方法
MLN4924 was first synthesized by Millennium Pharmaceuticals (now Takeda Oncology) in 2009. The synthesis of MLN4924 involves a series of chemical reactions, starting with the condensation of 4-chloro-3-nitrobenzoic acid with 2-methylphenylamine to form 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}aniline. This intermediate is then coupled with 4-pyridinylmethylamine to form MLN4924. The final product is purified by column chromatography and recrystallization.
科学研究应用
MLN4924 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. MLN4924 has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin, doxorubicin, and gemcitabine.
属性
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-14-4-2-3-5-18(14)24-28(26,27)19-12-16(6-7-17(19)21)20(25)23-13-15-8-10-22-11-9-15/h2-12,24H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQBPSPYLHNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5083465.png)
![3-[(4-{2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5083471.png)

![ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5083478.png)
![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)

![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5083532.png)
![1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine](/img/structure/B5083534.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)
